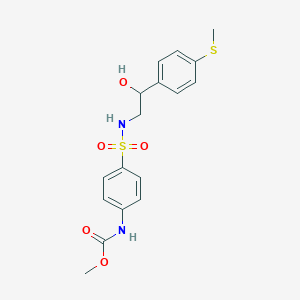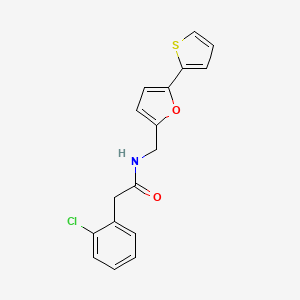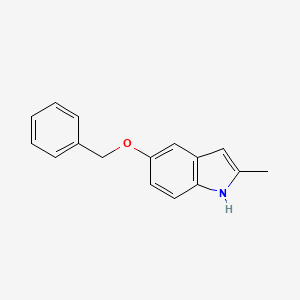![molecular formula C20H18ClF3N2O3 B2993323 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034348-43-9](/img/structure/B2993323.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound notable for its intricate structure and potential applications in various scientific fields. The compound's unique molecular architecture, featuring a chloro-substituted benzo oxazepin core and a trifluoromethyl phenyl acetamide moiety, sets it apart in terms of reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide involves several key steps:
Formation of the benzo oxazepin core: This can be achieved via cyclization reactions involving appropriate starting materials such as substituted benzene derivatives and amino alcohols under acidic conditions.
Attachment of the ethyl linkage: This step involves the nucleophilic substitution reaction where the benzo oxazepin intermediate reacts with ethyl halides under basic conditions.
Introduction of the trifluoromethyl phenyl acetamide group: This final step generally involves an amide coupling reaction, utilizing reagents like carbodiimides or amide coupling reagents under inert conditions.
Industrial Production Methods
Industrial-scale production typically employs robust synthetic routes with optimization for yield, purity, and cost-effectiveness. Catalysts and high-throughput reaction conditions are often utilized to streamline the process, ensuring scalability and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically yielding more oxidized derivatives or breaking down into smaller fragments.
Reduction: Reduction processes can convert the keto group to secondary alcohols or fully reduce the aromatic ring systems under controlled conditions.
Substitution: Electrophilic or nucleophilic substitutions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products include more polar oxidized forms and cleavage products.
Reduction products feature alcohols and reduced aromatic rings.
Substitution reactions yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is explored in several research domains:
Chemistry: Studies on its unique reactivity and potential as a synthetic intermediate for more complex molecules.
Biology: Examination of its bioactivity and interactions with biological macromolecules.
Medicine: Investigation into its potential therapeutic properties, particularly in the realm of anti-inflammatory and anticancer research.
Industry: Utilized in materials science for the development of novel polymers and specialty chemicals.
Mécanisme D'action
The compound's mechanism of action involves interactions at the molecular level with specific biological targets. These interactions can modulate the activity of enzymes or receptors, leading to desired therapeutic effects. The chloro-substituted benzo oxazepin core often engages in π-π interactions and hydrogen bonding, facilitating its binding to target proteins and enzymes. The trifluoromethyl phenyl acetamide group further enhances its lipophilicity and membrane permeability, optimizing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxepin-4-yl)ethyl)-2-phenylacetamide: Shares a similar core structure but lacks the trifluoromethyl group, influencing its reactivity and bioactivity.
N-(2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide: Similar amide linkage but with different core and substitution pattern, affecting its overall chemical behavior.
Uniqueness
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide stands out due to its trifluoromethyl phenyl acetamide moiety, which imparts distinctive electronic properties and enhances its interactions in chemical and biological systems. This feature significantly differentiates it from other similar compounds and underpins its potential in various applications.
Propriétés
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N2O3/c21-16-4-5-17-14(10-16)11-26(19(28)12-29-17)7-6-25-18(27)9-13-2-1-3-15(8-13)20(22,23)24/h1-5,8,10H,6-7,9,11-12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTIBXJFKRZEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(2-phenylthiazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2993245.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![Tert-butyl (3aS,6aR)-6a-(aminomethyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2993252.png)







![N-(4-fluorobenzyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2993261.png)
